Amygdalin

Übersicht

Beschreibung

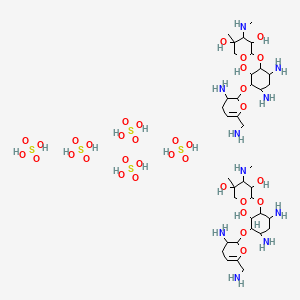

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of many fruits, particularly apricots, bitter almonds, apples, peaches, cherries, and plums . It is known for its controversial use as an alternative cancer treatment, often referred to as “vitamin B17,” although it is not a vitamin . This compound can release cyanide when metabolized, which has raised significant safety concerns .

Wissenschaftliche Forschungsanwendungen

Amygdalin has been studied for various applications, although its use is highly controversial:

Chemistry:

Biology:

- Investigated for its role in plant defense mechanisms against herbivores due to its cyanogenic properties .

Medicine:

- Promoted as an alternative cancer treatment, though scientific studies have shown it to be ineffective and potentially toxic .

- Studied for its potential analgesic and anti-inflammatory effects .

Industry:

Wirkmechanismus

Amygdalin, also known as Amygdaloside or D-Amygdalin, is a cyanogenic glycoside compound found primarily in the kernels and pulps of fruits . It has been proposed as a promising naturally occurring substance with potential anticancer effects . Its use is controversial due to its potential toxicity .

Target of Action

This compound’s primary targets are cancer cells, particularly those of lung, breast, prostate, colorectal, cervical, and gastrointestinal cancers . It interacts with these cells at various regulatory levels, influencing processes such as secretory activity, cell viability, steroidogenesis, proliferation, and apoptosis .

Mode of Action

This compound exerts its effects by inducing reactive oxygen species (ROS) production . This leads to an overproduction of benzaldehyde, which may trigger protein oxidation . This compound also influences the expression of Bax and Bcl-2 proteins in cancer cells . It increases Bax (a pro-apoptotic protein) and decreases Bcl-2 (an anti-apoptotic protein), promoting apoptosis .

Biochemical Pathways

This compound’s biochemical pathway involves the conversion of L-phenylalanine into mandelonitrile, catalyzed by cytochrome P450 and CYP71AN24 . This is followed by glycosylation into prunasin, and further glycosylation results in the formation of this compound .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in animals. After both intravenous and oral administration, only a few percent of the this compound dose are systemically available . This compound’s toxicity depends heavily on the variety of bacteria in the digestive tract . The oral route has a dose range of 0.6 to 1 g daily .

Result of Action

This compound’s action results in the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and slowing down of tumor metastatic spread . It also releases significant amounts of cyanide, which may lead to acute health hazards .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the variety of bacteria in the digestive tract can affect its toxicity . Furthermore, encapsulation of this compound in alginate-chitosan nanoparticles (ACNPs) has been proposed as a method to enhance its cytotoxic effect on malignant cells and provide a regulated, sustained release of the compound without causing harm to healthy cells or tissues .

Biochemische Analyse

Biochemical Properties

D-Amygdalin plays a significant role in biochemical reactions, primarily through its hydrolysis to produce hydrogen cyanide, benzaldehyde, and glucose . The enzymes involved in this process include amygdalin hydrolase, prunasin hydrolase, and mandelonitrile lyase . This compound hydrolase catalyzes the initial breakdown of D-Amygdalin into prunasin, which is further hydrolyzed by prunasin hydrolase to produce mandelonitrile. Mandelonitrile is then decomposed by mandelonitrile lyase to release hydrogen cyanide and benzaldehyde . These interactions highlight the compound’s potential for both therapeutic and toxic effects.

Cellular Effects

D-Amygdalin influences various cellular processes, including cell viability, proliferation, and apoptosis . It has been shown to activate apoptotic pathways by influencing proteins such as Bax and Bcl-2, which regulate cell death . Additionally, D-Amygdalin affects cell signaling pathways, including the p38MAPK pathway, which plays a role in cellular responses to stress and inflammation . These effects can lead to changes in gene expression and cellular metabolism, impacting cell function and survival.

Molecular Mechanism

At the molecular level, D-Amygdalin exerts its effects through several mechanisms. It induces apoptosis by activating apoptotic proteins and inhibiting anti-apoptotic proteins . The compound also affects the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, D-Amygdalin’s hydrolysis to hydrogen cyanide plays a crucial role in its cytotoxic effects, as hydrogen cyanide inhibits cytochrome oxidase, disrupting cellular respiration and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Amygdalin can change over time due to its stability and degradation . Studies have shown that D-Amygdalin can be rapidly absorbed and metabolized, with its effects observed within a short time frame . Its long-term effects on cellular function can vary, with some studies indicating potential toxicity at high doses . The stability of D-Amygdalin in different conditions, such as pH and temperature, also influences its effectiveness and safety in laboratory experiments .

Dosage Effects in Animal Models

The effects of D-Amygdalin vary with different dosages in animal models. Low doses of D-Amygdalin have been shown to exert antioxidant and anti-inflammatory effects, while high doses can lead to toxicity and adverse effects . In mice, for example, high doses of D-Amygdalin have been associated with cyanide poisoning-like symptoms, including headache, nausea, and dizziness . These findings highlight the importance of carefully determining the appropriate dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

D-Amygdalin is involved in several metabolic pathways, primarily through its hydrolysis to produce hydrogen cyanide, benzaldehyde, and glucose . The enzymes responsible for these reactions include cytochrome P450 enzymes, such as PdCYP79D16 and PdCYP71AN24, which catalyze the conversion of phenylalanine to mandelonitrile . Additionally, monoglucosyl transferases, such as PdUGT94AF3, and other enzymes like PdUGT94AF1 and PdUGT94AF2, play roles in the formation of prunasin and this compound . These metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

D-Amygdalin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within the body can affect its localization and accumulation in specific tissues, influencing its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is essential for optimizing the use of D-Amygdalin in medical applications.

Subcellular Localization

The subcellular localization of D-Amygdalin and its catabolizing enzymes is critical for its activity and function. In black cherry seeds, for example, the enzymes this compound hydrolase, prunasin hydrolase, and mandelonitrile lyase are localized in the protein bodies of the procambium and cotyledonary parenchyma cells . This localization ensures the efficient breakdown of D-Amygdalin into its active components, facilitating its biochemical and cellular effects. Understanding the subcellular localization of D-Amygdalin can provide insights into its mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Amygdalin kann durch die Reaktion von Benzaldehydanhydrid mit Glucose unter sauren Bedingungen synthetisiert werden. Der Prozess beinhaltet die Bildung einer glycosidischen Bindung zwischen der Glucose und dem Anhydrid .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt üblicherweise durch Extraktion aus natürlichen Quellen. Die Kerne von Aprikosen und Bittermandeln werden häufig verwendet. Das Extraktionsverfahren beinhaltet das Zerkleinern der Kerne, gefolgt von der Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann durch Kristallisation gereinigt .

Arten von Reaktionen:

Oxidation und Reduktion: this compound kann zu Benzaldehyd und anderen Derivaten oxidiert werden.

Substitution: Substitutionsreaktionen mit this compound sind aufgrund seiner stabilen glycosidischen Bindung selten.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Enzymatische Hydrolyse mit Beta-Glucosidase oder saure Hydrolyse mit verdünnter Salzsäure.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden:

Hydrolyse: Benzaldehyd, Glucose und Cyanwasserstoff.

Oxidation: Benzaldehyd und andere oxidierte Derivate.

4. Wissenschaftliche Forschungsanwendungen

This compound wurde für verschiedene Anwendungen untersucht, obwohl seine Verwendung sehr umstritten ist:

Chemie:

- Als Modellverbindung verwendet, um die Hydrolyse glycosidischer Bindungen und cyanogene Glykoside zu untersuchen .

Biologie:

- Untersucht wurde seine Rolle in pflanzlichen Abwehrmechanismen gegen Pflanzenfresser aufgrund seiner cyanogenen Eigenschaften .

Medizin:

- Als alternative Krebsbehandlung beworben, obwohl wissenschaftliche Studien gezeigt haben, dass sie unwirksam und potenziell toxisch ist .

- Studien zu seinen potenziellen analgetischen und entzündungshemmenden Wirkungen .

Industrie:

- Verwendet bei der Herstellung von Bittermandelöl und als Aromastoff in kleinen, regulierten Mengen .

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Freisetzung von Cyanid bei der Hydrolyse aus. Das Cyanid hemmt die Cytochrom-c-Oxidase in der mitochondrialen Elektronentransportkette, was zu Zellhypoxie und Apoptose führt . Dieser Mechanismus ist die Grundlage für seine vorgeschlagenen Antikrebswirkungen, erklärt aber auch seine Toxizität .

Vergleich Mit ähnlichen Verbindungen

Amygdalin wird oft mit anderen cyanogenen Glykosiden wie Prunasin, Sambunigrin und Vicianin verglichen .

Ähnliche Verbindungen:

Prunasin: In den Kernen bestimmter Früchte zu finden und hat ähnliche cyanogene Eigenschaften.

Sambunigrin: In Holunderpflanzen zu finden und setzt bei der Hydrolyse ebenfalls Cyanid frei.

Vicianin: In Wicke-Samen zu finden und hat ähnliche chemische Eigenschaften.

Einzigartigkeit: this compound ist einzigartig durch sein weitverbreitetes Vorkommen in verschiedenen Fruchtkernen und seine historische Verwendung als alternative Krebsbehandlung. Seine Fähigkeit, Cyanid freizusetzen, macht es sowohl zu einem interessanten als auch zu einem besorgniserregenden Thema in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

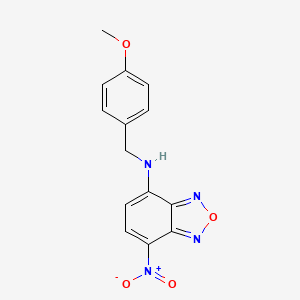

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-SWRVSKMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031434 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51371-34-7, 29883-15-6 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for amygdalin's anticancer effects?

A1: While the exact mechanism remains under investigation, several studies suggest this compound may exert anticancer effects through multiple pathways, including:

- Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. [, , , ] This effect is often associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. [, , ]

- Cell Cycle Arrest: this compound has demonstrated the ability to induce cell cycle arrest in specific phases (G0/G1 or S phase), effectively halting the proliferation of cancer cells. [, ]

- Inhibition of Adhesion and Migration: Some studies suggest that this compound might interfere with the adhesion and migration of cancer cells, potentially limiting their ability to metastasize. [, , ]

Q2: How is this compound metabolized in the body?

A2: this compound is metabolized by enzymes like β-glucosidase, which is present in various tissues, including the liver and gut. This enzymatic breakdown releases benzaldehyde, glucose, and hydrogen cyanide. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H27NO11, and its molecular weight is 457.42 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and 13C nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize this compound and its isomers. [, , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used for identification and quantification. []

Q5: How stable is this compound under different storage conditions?

A5: this compound can degrade under certain conditions, leading to a decrease in its potency and potential changes in its biological activity. [, , ] Studies have shown that:

- Temperature: this compound is susceptible to degradation at high temperatures. [, , ]

- pH: Isomerization of D-amygdalin to neothis compound is favored in alkaline conditions and inhibited in acidic conditions. [, , ]

- Solvent: Ethanol has been shown to inhibit the isomerization of this compound. [, ]

- Container Material: The type of container material can influence this compound's stability, with glass potentially accelerating degradation compared to high-density polyethylene. []

Q6: What strategies can be employed to improve the stability of this compound?

A6: Several approaches have been investigated to enhance this compound's stability:

- Encapsulation: Encapsulating this compound within hydrogel beads, prepared using materials like sodium alginate, has shown promise in improving its thermal stability and achieving a controlled release profile. []

- Acidic Conditions: Maintaining acidic conditions during extraction and processing can help inhibit the racemization of this compound. []

- Solvent Selection: Utilizing ethanol as a solvent, particularly during extraction, can contribute to preserving this compound's stability. [, ]

- Appropriate Storage: Storing this compound in inert containers, like those made of high-density polyethylene, and maintaining appropriate temperature and humidity levels can help minimize degradation. []

Q7: What in vitro models have been used to study this compound's anticancer activity?

A7: Various human cancer cell lines, including but not limited to MCF-7 (breast cancer), A549 and PC9 (lung cancer), HeLa (cervical cancer), DU145 and LNCaP (prostate cancer), HepG-2 (liver cancer), and EJ (bladder cancer), have been employed to evaluate the effects of this compound on cell viability, proliferation, apoptosis, cell cycle progression, and expression of relevant proteins. [, , , , , ]

Q8: Have there been any clinical trials investigating this compound as a cancer treatment?

A8: While this compound has been proposed as a cancer treatment for decades, clinical trials remain limited. Two early clinical trials, conducted several decades ago, failed to demonstrate significant benefits of this compound in cancer patients. [, ]

Q9: What are the known toxicities associated with this compound?

A9: The primary safety concern with this compound stems from its potential to release hydrogen cyanide upon metabolism. [, , , ] Hydrogen cyanide is a potent toxin that can interfere with cellular respiration, leading to serious health complications and even death in severe cases. [, ]

Q10: How is this compound typically quantified in plant materials and pharmaceutical preparations?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed for the quantification of this compound in plant materials, pharmaceutical formulations, and biological samples. [, , , ]

Q11: What are some challenges in the analysis of this compound?

A11: Analyzing this compound can be challenging due to:

- Isomerization: The potential for this compound to isomerize into neothis compound during extraction and analysis necessitates careful optimization of analytical methods to accurately quantify both forms. [, , , ]

- Matrix Effects: The complex matrices of plant materials and biological samples can interfere with this compound detection, requiring effective extraction and purification steps. []

Q12: What are the future research directions for this compound?

A12: Future research on this compound could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

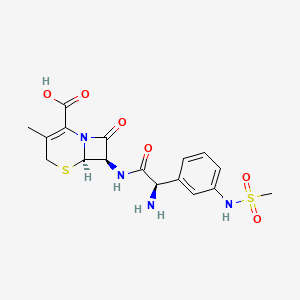

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)